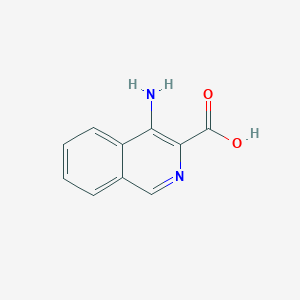

4-Aminoisoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-7-4-2-1-3-6(7)5-12-9(8)10(13)14/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXDGYYOEPMSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557541-30-6 | |

| Record name | 4-aminoisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminoisoquinoline 3 Carboxylic Acid and Its Derivatives

General Synthetic Approaches for Isoquinoline (B145761) Derivatives

The construction of the isoquinoline core is a foundational topic in heterocyclic chemistry, with several classical, name-brand reactions forming the bedrock of synthetic strategies. These methods typically involve the cyclization of a phenylethylamine derivative. quimicaorganica.org

Pomeranz–Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. It uses a benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal (B89532) to form the isoquinoline ring. wikipedia.orguj.edu.pl A key modification by Schlittler and Müller allows for the use of benzylamines and a glyoxal (B1671930) acetal to achieve the same core structure. wikipedia.orgmdpi.com

Bischler–Napieralski Reaction: This widely used synthesis involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. wikipedia.orgpharmaguideline.com The resulting 3,4-dihydroisoquinoline (B110456) is then dehydrogenated, often with a palladium catalyst, to yield the aromatic isoquinoline. wikipedia.orgpharmaguideline.com

Pictet–Spengler Reaction: In this reaction, a β-arylethylamine condenses with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization to produce a 1,2,3,4-tetrahydroisoquinoline. quimicaorganica.orgpharmaguideline.com Subsequent oxidation is required to form the aromatic isoquinoline ring. The presence of electron-donating groups on the phenyl ring facilitates the cyclization under mild conditions. pharmaguideline.com

Pictet–Gams Reaction: A variation of the Bischler–Napieralski reaction, this method uses a β-hydroxy-β-phenylethylamine, which allows for dehydration to occur concurrently with the cyclization, directly forming the isoquinoline without a separate dehydrogenation step. wikipedia.orgpharmaguideline.com

Beyond these classical routes, modern organic synthesis has introduced powerful new methods, particularly those leveraging transition-metal catalysis, which offer alternative pathways with high efficiency and functional group tolerance. rsc.orgnih.gov

Specific Synthesis Pathways Towards 4-Aminoisoquinoline-3-carboxylic Acid and Related Analogs

Synthesizing the specific 4-amino-3-carboxy-substituted isoquinoline scaffold requires more specialized approaches that can precisely control the placement of functional groups. These range from direct construction to functionalization of a pre-existing isoquinoline core.

Direct Synthesis Strategies for Amino-Substituted Isoquinoline Carboxylic Acids

Direct strategies aim to construct the isoquinoline ring with the desired amino and carboxylic acid (or precursor) groups already in place. One such approach is the Thorpe-Ziegler cyclization. This method can be used to prepare 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds, which are direct precursors to the target carboxylic acids. The process involves the base-mediated intramolecular cyclization of 2-(cyanoethylamino)benzonitriles. researchgate.net The resulting enaminonitrile functionality, with its vicinal amino and cyano groups, is a valuable building block for further transformations, including hydrolysis of the nitrile to a carboxylic acid. researchgate.net

Another relevant strategy is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov While this produces the isomeric quinoline (B57606) core, the principles of multicomponent reactions are applicable. A metal-free tandem reaction of 2-(2-oxo-2-aryl/alkylethyl)benzonitrile with unprotected amino acids in water has been reported for the synthesis of amino acid-substituted isoquinoline derivatives, demonstrating a direct route to incorporate amino acid moieties. researchgate.net

Annulation Reactions in Isoquinoline Core Construction

Annulation reactions, particularly cycloadditions, are powerful tools for building the isoquinoline ring system with high atom economy. mdpi.comresearchgate.net These reactions construct the heterocyclic ring by forming two new bonds in a single operation.

[4+2] Annulation: This type of reaction is frequently employed for isoquinolone synthesis, which can be a precursor to the target isoquinoline. For instance, rhodium(III)-catalyzed [4+2] annulation of N-pivaloyloxy-substituted benzamides with internal alkynes containing an α-amino carboxylate moiety has been developed. mdpi.com This directly installs a protected amino acid residue at the 3- and 4-positions of the isoquinolone ring.

Orthogonal Synthesis via Aryne Annulation: A metal-free approach using aryne chemistry allows for an orthogonal synthesis of isoquinolines. N-acyl enamides can undergo a [4+2] cycloaddition with benzyne, followed by dehydrative aromatization, to yield substituted isoquinolines in good to excellent yields. organic-chemistry.org This method tolerates a variety of substituents and can be used to construct tricyclic systems. organic-chemistry.org

Oxidative [3+2] Cycloaddition: While leading to fused systems, the principles of oxidative cycloaddition are relevant. For example, the reaction between azomethine ylides (generated from a tertiary amine and an azodicarboxylate) and alkynes can construct pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.govnih.gov

Table 1: Examples of Annulation Reactions in Isoquinoline Synthesis

| Reaction Type | Catalyst/Reagent | Starting Materials | Product Type | Ref |

| [4+2] Annulation | Rh(III) catalyst | N-Pivaloyloxy benzamide, Alkyne-amino carboxylate | Isoquinolone with amino acid moiety | mdpi.com |

| [4+2] Cycloaddition | Benzyne (from silyl (B83357) aryl triflate) | N-Acyl enamide | Substituted Isoquinoline | organic-chemistry.org |

| Oxidative Annulation | Rhodium complexes, Cu(OAc)₂ | Benzamides, Internal alkynes | N-Substituted Isoquinolones | mdpi.com |

Transition Metal-Catalyzed C-H Activation and Functionalization in Isoquinoline Synthesis

Transition metal-catalyzed C–H activation has emerged as a step-economical and sustainable strategy for constructing heterocyclic compounds like isoquinolines. mdpi.comrsc.org This approach avoids the need for pre-functionalized starting materials by directly activating otherwise inert C–H bonds. mdpi.com Catalysts based on rhodium, ruthenium, palladium, and cobalt are frequently used. researchgate.net

Rhodium(III)-Catalyzed Synthesis: Rh(III) catalysts are highly effective for the C–H activation of benzamides and their subsequent annulation with coupling partners like alkynes. mdpi.com For instance, the reaction of N-methoxybenzamides with allenes, catalyzed by palladium, can produce 3,4-substituted hydroisoquinolones. mdpi.com Another Rh(III)-catalyzed approach uses hydrazones as an internal oxidizing directing group to react with alkynes, forming highly substituted isoquinolines via C-C and C-N bond formation coupled with N-N bond cleavage. acs.org

Ruthenium(II)-Catalyzed Synthesis: Ruthenium catalysts can also promote isoquinolone formation. For example, the reaction of N-(1H-pyrrolo[2,3-b]pyridin-1-yl)-benzamides with internal alkynes, catalyzed by [Ru(p-cymene)Cl₂]₂, uses an N-amino-7-azaindole group to direct the C–H bond activation. mdpi.com

Copper-Catalyzed Annulation: Copper catalysts offer a more economical option. A copper(II)-catalyzed annulation protocol has been developed where a hydrazine (B178648) adduct reacts with an activated alkyne via ortho C–H activation, followed by cyclization and reductive elimination to furnish the isoquinoline derivative. nih.gov

Table 2: Transition Metals in Isoquinoline Synthesis via C-H Activation

| Metal Catalyst | Directing Group | Coupling Partner | Product Type | Ref |

| Rhodium(III) | Hydrazone | Alkyne | Substituted Isoquinoline | acs.org |

| Ruthenium(II) | N-amino-7-azaindole | Internal Alkyne | Isoquinolone | mdpi.com |

| Palladium(II) | N-methoxy amide | 2,3-Allenoic acid ester | Hydroisoquinolone | mdpi.com |

| Copper(II) | Hydrazine | Activated Alkyne | Substituted Isoquinoline | nih.gov |

Strategies for Further Derivatization of Isoquinoline-Based Scaffolds

Once the isoquinoline core is formed, further derivatization can be employed to install or modify the required functional groups. This post-synthesis modification is a versatile strategy for creating a library of analogs.

A common approach involves the synthesis of a halogenated isoquinoline, which can then participate in transition metal-catalyzed cross-coupling reactions. For example, isoquinolones synthesized via Rh(III)-catalyzed annulation can be converted to 1-triflate-substituted isoquinolines. mdpi.com The triflate group, acting as a pseudohalogen, is an excellent leaving group for Suzuki cross-coupling reactions with various aryl boronic acids, allowing for the introduction of diverse aryl groups at the C1 position. mdpi.com

Similarly, for the isomeric 4-aminoquinolines, the most common synthetic route is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) with a suitable amine. nih.govfrontiersin.org This highlights a general strategy where a leaving group (like a halogen) is first installed on the heterocyclic core, which is then displaced by a nucleophile (like an amine) to introduce the desired functionality. This principle could be applied to an isoquinoline-3-carboxylic acid ester to introduce the 4-amino group, provided a suitable leaving group is present at the C4 position.

Exploration of Reaction Mechanisms in the Preparation of Aminoquinoline Carboxylic Acids

The mechanisms underpinning these synthetic strategies are crucial for understanding reactivity and selectivity. For transition metal-catalyzed C–H activation, a common mechanistic cycle is proposed. In a typical Rh(III)-catalyzed annulation, the reaction often begins with the coordination of a directing group (e.g., from a benzamide) to the metal center. researchgate.net This is followed by a concerted metalation-deprotonation (CMD) step, forming a five-membered rhodacycle intermediate. researchgate.net The alkyne coupling partner then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. The final steps involve reductive elimination and catalyst regeneration to afford the annulated product. researchgate.net

In the case of the Thorpe-Ziegler cyclization for forming 4-aminoquinoline-3-carbonitriles, the mechanism is initiated by the deprotonation of the carbon alpha to a nitrile group by a strong base. researchgate.net The resulting carbanion then acts as a nucleophile, attacking the second nitrile group intramolecularly to form a cyclic imine intermediate. Tautomerization of this intermediate leads to the stable enamine product, which is the 4-amino-3-carbonitrile scaffold. researchgate.net

The Pomeranz–Fritsch reaction proceeds via the formation of an imine (Schiff base) from benzaldehyde and an aminoacetal. quimicaorganica.orguj.edu.pl Under strong acid conditions, the acetal is hydrolyzed, and the resulting aldehyde undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to yield the aromatic isoquinoline. quimicaorganica.org Understanding these varied mechanisms allows chemists to optimize reaction conditions and rationally design new synthetic routes toward complex targets like this compound.

Computational and Theoretical Investigations of 4 Aminoisoquinoline 3 Carboxylic Acid

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular modeling and docking are cornerstone techniques in computational drug discovery, allowing for the prediction of how a ligand, such as 4-Aminoisoquinoline-3-carboxylic acid, might bind to a biological target. These methods are crucial for identifying potential protein targets and elucidating the key interactions that govern binding affinity and selectivity.

Detailed research findings from studies on closely related isoquinoline (B145761) derivatives have demonstrated their potential as inhibitors of various enzymes. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been designed as potent inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases. researchgate.net Structure-based design strategies for these inhibitors focused on optimizing interactions within the S1' hydrophobic specificity pocket of the enzyme, located near the catalytic zinc ion. researchgate.net The rigid tetrahydroisoquinoline scaffold was found to be an ideal framework for positioning zinc-binding groups, such as carboxylates and hydroxamates, and for orienting substituents to fit within the hydrophobic regions of the MMP active site. researchgate.net

In a similar vein, molecular docking studies on novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives have identified them as potential dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are key proteins in cancer signaling pathways. The docking studies of these compounds, which share a structural resemblance to this compound, revealed favorable binding affinities. The table below presents the docking scores of selected derivatives against the mTOR kinase domain, illustrating the potential for this class of compounds to act as potent inhibitors.

| Compound | Docking Score (kcal/mol) |

|---|---|

| Derivative 6 | -10.6 |

| Derivative 12 | -10.7 |

| Derivative 14 | -10.2 |

| Derivative 16 | -10.2 |

These molecular docking simulations provide valuable predictions of ligand-target interactions, guiding the synthesis and experimental testing of new compounds based on the this compound scaffold.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of a molecule. These calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, providing a theoretical foundation for its chemical behavior.

While specific DFT studies on this compound are not extensively reported, analyses of the parent isoquinoline molecule and related quinoline (B57606) derivatives provide valuable insights. For the isoquinoline scaffold, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine its molecular properties. figshare.com These calculations reveal key electronic parameters that influence the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A recent DFT analysis of the parent isoquinoline molecule provided the following electronic properties: figshare.com

| Parameter | Value |

|---|---|

| HOMO Energy | -5.581 eV |

| LUMO Energy | 1.801 eV |

| HOMO-LUMO Energy Gap | 3.78 eV |

| Dipole Moment | 2.004 D |

| Chemical Hardness | 0.529 |

These quantum chemical parameters for the core isoquinoline structure can be used to infer the reactivity profile of this compound. The amino and carboxylic acid substituents would be expected to modulate these electronic properties, influencing the molecule's interaction with biological targets and its metabolic stability. Such calculations are invaluable for understanding the molecule's potential for nucleophilic and electrophilic attack and for predicting its behavior in different chemical environments.

Theoretical Simulation of Reaction Mechanisms in Chemical Synthesis and Biological Processes

Theoretical simulations of reaction mechanisms provide a molecular-level view of how chemical transformations occur. These computational studies can elucidate transition states, reaction intermediates, and activation energies, offering a detailed understanding of both synthetic pathways and metabolic processes involving this compound.

The synthesis of quinoline and isoquinoline derivatives often involves multi-step reactions, and theoretical simulations can be employed to clarify the underlying mechanisms. For example, the Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids, has been a subject of mechanistic studies. nih.gov Theoretical modeling of such reactions for the synthesis of this compound could help in optimizing reaction conditions, improving yields, and predicting the formation of byproducts. A plausible synthetic route to a related compound, 4-aminoisoquinoline-8-methyl formate, has been described in the patent literature, involving steps such as bromination and condensation reactions. google.com Computational simulation of these reaction steps could provide insights into the transition state geometries and the electronic factors that drive the reactions.

In the context of biological processes, theoretical simulations can be used to model the metabolic fate of this compound. For instance, molecular dynamics simulations can be employed to study how the compound interacts with metabolic enzymes like cytochrome P450s. These simulations can predict potential sites of metabolism on the molecule, which is crucial information for drug design, as metabolic instability can limit the bioavailability and efficacy of a drug candidate. By understanding the reaction mechanisms of its metabolism, medicinal chemists can design derivatives with improved metabolic stability.

Application of Structure-Based Design Approaches for Lead Optimization and Discovery

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. The this compound scaffold represents a valuable starting point for SBDD, offering a rigid core that can be systematically modified to improve interactions with a target protein.

The application of SBDD to the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has led to the development of potent matrix metalloproteinase (MMP) inhibitors. researchgate.net In these studies, the crystal structure of MMP-8 in complex with an inhibitor was used to guide the design of new analogs. researchgate.net The key interactions identified from the crystal structure, such as the coordination of the carboxylate group with the catalytic zinc ion and the fitting of aromatic substituents into the S1' pocket, were used to inform the design of new compounds with improved potency. researchgate.net

This approach can be directly applied to the this compound core for lead optimization. Once a biological target is identified, and its structure is known, computational docking and molecular dynamics simulations can be used to predict the binding mode of the this compound scaffold. Based on these predictions, modifications can be made to the core structure to enhance binding affinity. For example, substituents can be added to the amino group or the isoquinoline ring to form additional hydrogen bonds or hydrophobic interactions with the target protein. This iterative process of computational design, chemical synthesis, and biological testing is a hallmark of modern drug discovery and can significantly accelerate the development of new therapeutic agents.

Advanced Analytical Techniques in Characterization of 4 Aminoisoquinoline 3 Carboxylic Acid

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

The unambiguous determination of the molecular structure of 4-Aminoisoquinoline-3-carboxylic acid relies on the synergistic use of several spectroscopic techniques. acs.org Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary pieces of the structural puzzle, from the atomic connectivity to the nature of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework. researchgate.net For this compound, both ¹H and ¹³C NMR spectra yield distinct and informative signals.

In the ¹H NMR spectrum, the proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm) due to its acidic nature. libretexts.org The protons on the aromatic rings will resonate in the aromatic region (typically 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their positions relative to the amino and carboxyl substituents. The protons of the amino group (-NH₂) would appear as a broad signal, the position of which can be concentration and solvent-dependent. A sharp singlet corresponding to the proton at the C1 position is also a key identifying feature.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm region. libretexts.org The sp²-hybridized carbons of the isoquinoline (B145761) ring system would produce a cluster of signals in the aromatic region (approx. 115-150 ppm).

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Signal Source | Predicted Chemical Shift (ppm) | Key Structural Information |

| ¹H NMR | Carboxylic Acid (-COOH) | > 10.0 (broad singlet) | Confirms presence of the acidic proton. libretexts.org |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 (multiplets, doublets) | Elucidates substitution pattern on the heterocyclic core. | |

| Amino Protons (-NH₂) | 5.0 - 7.0 (broad singlet) | Indicates the presence of the primary amine group. | |

| C1-H | ~9.0 (singlet) | Confirms the isoquinoline ring structure. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 160 - 180 | Confirms the presence of the carboxylic acid group. libretexts.org |

| Aromatic Carbons (Ar-C) | 115 - 150 | Maps the carbon skeleton of the isoquinoline ring. |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of quinoline (B57606) and isoquinoline derivatives often involves characteristic losses. For this compound, the molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely include the loss of a water molecule (H₂O), carbon dioxide (CO₂), or the entire carboxylic acid group (COOH). chempap.org The loss of hydrogen cyanide (HCN) is also a known fragmentation pathway for the quinoline ring itself. chempap.org

Interactive Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (relative to M⁺) | Description |

| [M]⁺ | M | Molecular Ion |

| [M - H₂O]⁺ | M - 18 | Loss of a water molecule |

| [M - CO₂]⁺ | M - 44 | Decarboxylation |

| [M - COOH]⁺ | M - 45 | Loss of the carboxylic acid group. chempap.org |

| [M - COOH - HCN]⁺ | M - 72 | Subsequent loss of hydrogen cyanide from the ring. chempap.org |

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be complex but highly informative. A very broad absorption band from approximately 2500 to 3500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com Within this region, the N-H stretching vibrations of the primary amine group would also appear (typically as two distinct bands around 3300-3500 cm⁻¹). A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700 cm⁻¹. spectroscopyonline.com

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 2500 - 3500 (very broad) libretexts.org |

| Amine (N-H) | Stretch | 3300 - 3500 (medium, sharp) |

| Carbonyl (C=O) | Stretch | 1680 - 1720 (strong, sharp) spectroscopyonline.com |

| Aromatic Ring (C=C, C=N) | Stretch | 1450 - 1620 (variable) |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 (strong) spectroscopyonline.com |

Sophisticated Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. sielc.comacs.org

Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this molecule. In this mode, a nonpolar stationary phase (typically a C18-silica column) is used with a polar mobile phase. The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation. sielc.com Due to the presence of the acidic carboxylic acid and basic amino group, the pH of the mobile phase is a critical parameter. Adding a modifier like formic acid or phosphoric acid to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the analyte. sielc.comsielc.com

Detection is commonly achieved using a UV-Vis detector, as the isoquinoline ring system is strongly chromophoric. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time data and mass information for each separated component. acs.org

Interactive Table 4: Typical RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for reverse-phase separation. acs.org |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | The organic gradient elutes compounds of varying polarity. Formic acid controls ionization. sielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. acs.org |

| Column Temperature | 30 °C | Ensures reproducible retention times. acs.org |

| Detector | UV-Vis at ~280 nm or Mass Spectrometer | UV detection is suitable for the aromatic system; MS provides mass confirmation. acs.org |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. acs.org |

Application of X-ray Crystallography in Determining Molecular Conformation and Intermolecular Interactions

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate, high-resolution insight into the three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoquinoline ring system and the orientation of the amino and carboxylic acid substituents relative to the ring. The most significant information, however, pertains to the intermolecular interactions that dictate the crystal packing. Given the functional groups present, a rich network of hydrogen bonds is expected.

The carboxylic acid groups are highly likely to form strong, dimeric hydrogen bonds with neighboring molecules (O-H···O). Furthermore, the amino group can act as a hydrogen bond donor, and the nitrogen atom of the isoquinoline ring and the carbonyl oxygen can act as hydrogen bond acceptors. This would lead to a complex and stable three-dimensional supramolecular architecture. In addition to hydrogen bonding, π-π stacking interactions between the flat, electron-rich isoquinoline rings of adjacent molecules are also anticipated, further stabilizing the crystal lattice. Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. science.gov

Interactive Table 5: Information Obtainable from X-ray Crystallography of this compound

| Structural Information | Description |

| Molecular Conformation | Precise bond lengths, bond angles, and torsion angles. nih.gov |

| Crystal System & Space Group | Defines the symmetry and repeating unit cell of the crystal. nih.gov |

| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds (e.g., O-H···O, N-H···O, N-H···N). |

| π-π Stacking | Measurement of the distance and offset between parallel aromatic rings. |

| Crystal Packing | Visualization of the overall 3D arrangement of molecules in the solid state. |

Future Directions and Research Opportunities in 4 Aminoisoquinoline 3 Carboxylic Acid Chemistry

Exploration of Novel and Efficient Synthetic Pathways

While classical methods for synthesizing isoquinoline (B145761) and quinoline (B57606) cores, such as the Pfitzinger, Doebner, and Bischler-Napieralski reactions, have been foundational, they often present significant drawbacks. nih.govtandfonline.comnih.govrsc.org These traditional procedures can be hampered by long reaction times, the necessity for high temperatures, the use of hazardous chemicals, and often result in low yields. nih.govtandfonline.com For instance, the Pfitzinger reaction, a conventional method for creating quinoline carboxylic acid derivatives, may be limited by the stability of functional groups on the isatin (B1672199) starting material under basic conditions. nih.gov Similarly, the Doebner reaction can produce low yields when using anilines with electron-withdrawing groups. nih.gov

To overcome these limitations, future research will likely focus on developing novel and more efficient synthetic strategies. One promising area is the advancement of one-pot, multi-component reactions, which improve atom economy and procedural efficiency. nih.govacs.orgdergipark.org.tr For example, a modified Doebner hydrogen-transfer reaction has been developed that successfully synthesizes substituted quinolines from anilines possessing electron-withdrawing groups, which typically give low yields in the conventional reaction. nih.gov Microwave-assisted synthesis is another green approach that has been successfully used to prepare 4-aminoquinoline (B48711) derivatives with yields up to 95% in significantly reduced reaction times. mdpi.com The development of such innovative techniques is crucial for the large-scale, cost-effective production of 4-aminoisoquinoline-3-carboxylic acid and its analogs. nih.gov

Table 1: Comparison of Synthetic Approaches for Isoquinoline/Quinoline Scaffolds

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods (e.g., Pfitzinger, Doebner) | Multi-step reactions often involving condensation under harsh conditions. nih.govnih.gov | Well-established and documented. | Low yields, long reaction times, high temperatures, use of hazardous reagents. nih.govtandfonline.com |

| Multi-Component Reactions | One-pot synthesis combining three or more reactants to form the final product. nih.gov | High atom economy, reduced waste, simplified purification. acs.org | Requires careful optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. mdpi.com | Dramatically reduced reaction times, improved yields, enhanced reaction selectivity. tandfonline.commdpi.com | Requires specialized equipment. |

| Catalytic Methods (e.g., Rhodium-catalyzed C-H activation) | Employs transition metal catalysts to facilitate bond formation under mild conditions. chemistryviews.org | High efficiency, operates under mild conditions (e.g., room temperature), environmentally friendly. chemistryviews.org | Catalyst cost and removal can be a concern. |

Rational Design of Advanced Derivatives with Enhanced Bioactivity and Specificity

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For the this compound framework, future efforts will concentrate on creating advanced derivatives with improved potency and target specificity. This can be achieved through a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of these compounds. nih.govnih.gov

SAR studies on related quinoline carboxylic acids have identified key structural regions critical for inhibitory activity. nih.gov For example, in a series of inhibitors for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), three crucial areas were identified: the C2 position, which requires bulky hydrophobic groups; the C4 position, which has a strict need for a carboxylic acid; and the benzo portion of the ring, where specific substitutions can enhance potency. nih.gov Similarly, designing derivatives to form new hydrogen bond interactions with target residues has proven to be a successful strategy. nih.gov

Computational modeling and structure-guided design will be instrumental in this process. mdpi.com By identifying potential interactions within a target's binding pocket, researchers can strategically place functional groups on the this compound scaffold to maximize binding affinity and selectivity, thereby minimizing off-target effects. nih.govresearchgate.net

Table 2: Key Structural Considerations for Bioactivity in Quinoline/Isoquinoline Derivatives

| Structural Position | Modification Strategy | Rationale for Enhanced Bioactivity | Example Target/Interaction |

|---|---|---|---|

| C2-Position | Introduction of bulky, hydrophobic substituents. nih.gov | Enhances binding through hydrophobic interactions within the target pocket. | Dihydroorotate Dehydrogenase (DHODH). nih.gov |

| C4-Position | Retention of the carboxylic acid group. nih.gov | Forms critical salt bridge and hydrogen bond interactions. nih.govnih.gov | R136 and Q47 residues in DHODH. nih.gov |

| Benzo Ring | Strategic placement of substituents (e.g., fluorine). nih.gov | Modulates electronic properties and can enhance potency. nih.govnih.gov | DNA gyrase, HIV-1 attachment inhibitors. nih.gov |

| N1-Position | Addition of appropriate substituents. nih.gov | Can be essential for enhancing inhibitory activity. | HIV-1 Integrase. nih.gov |

Development of Sustainable and Green Chemistry Approaches for Isoquinoline Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. rsc.org This involves developing synthetic routes that are safer, more energy-efficient, and generate less waste. tandfonline.comrsc.org Traditional synthesis methods for quinolines and isoquinolines are often at odds with these principles, utilizing hazardous solvents, stoichiometric reagents, and high temperatures. nih.govtandfonline.com

Future research must prioritize the development of sustainable alternatives. nih.govacs.org This includes the use of environmentally benign solvents like biomass-derived ethanol, which has been successfully employed in a rhodium(III)-catalyzed synthesis of isoquinolones at room temperature. chemistryviews.org This method also eliminates the need for stoichiometric external oxidants, further enhancing its green credentials. chemistryviews.org Other green approaches include microwave-assisted and ultrasound-based methods, which can significantly reduce reaction times and energy consumption. nih.gov One-pot synthesis protocols also contribute to sustainability by minimizing intermediate purification steps and solvent usage. nih.govtandfonline.com The goal is to create processes that are not only scientifically sound but also economically and environmentally viable. nih.gov

Investigation of Bioisosteric Replacements in Isoquinoline-Based Drug Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. nih.gov This approach involves substituting an atom or a functional group with another that has similar steric or electronic characteristics, with the aim of improving potency, selectivity, metabolic stability, or pharmacokinetic properties while retaining the desired biological activity. nih.govcambridgemedchemconsulting.com

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Mimics the acidic proton and charge distribution. | Improve metabolic stability, alter pKa and lipophilicity. |

| Acyl Sulfonamide | Acts as a proton donor and hydrogen bond acceptor. | Increase acidity compared to carboxylic acid, modify solubility. | |

| Hydroxamic Acid | Can chelate metal ions in enzyme active sites. | Alter pKa, potentially improve permeability. | |

| Amino Group (-NH2) | Hydroxyl (-OH) | Similar size, acts as hydrogen bond donor/acceptor. | Change from basic to neutral, alter hydrogen bonding capacity. nih.gov |

| Methyl (-CH3) | Similar size, but non-polar and cannot hydrogen bond. | Remove basicity and hydrogen bonding, increase lipophilicity. nih.gov | |

| Fluorine (-F) | Similar size to hydrogen, highly electronegative. | Modulate pKa of nearby groups, block metabolic oxidation. nih.govcambridgemedchemconsulting.com |

Applications in Chemical Biology and the Development of Molecular Probes

Beyond therapeutic applications, derivatives of this compound hold promise as tools in chemical biology. The inherent properties of the quinoline scaffold, such as aromaticity and the presence of C=N and C-N bonds, provide strong Raman activity, UV absorbance, and fluorescence. port.ac.uk These characteristics make them excellent candidates for the development of molecular probes for biological imaging and sensing.

The functional groups on the core structure are key to this application. The carboxylic acid moiety can enhance water solubility and provides a convenient handle for conjugation. port.ac.ukthermofisher.com It can be activated and coupled to other molecules, such as amino acids or targeting ligands, or used to anchor the probe to the surface of plasmonic nanostructures like gold nanoparticles for surface-enhanced Raman scattering (SERS) applications. port.ac.ukthermofisher.com The amino group offers another site for modification. Future work could focus on designing and synthesizing novel probes based on the this compound structure for use in diagnostics, bio-sensing, and elucidating complex biological pathways. port.ac.uk

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-aminoisoquinoline-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) or one-pot strategies. Key steps include cyclization of precursor amines with carbonyl derivatives under acidic or basic conditions. Optimization involves temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement .

Q. How can researchers assess the biological activity of this compound in anticancer studies?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa or MCF-7) are standard. IC50 values are calculated to quantify potency. Structural analogs with electron-withdrawing substituents (e.g., chloro or nitro groups) often enhance activity by improving target binding affinity. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) validate mechanistic hypotheses .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can mechanistic insights into the Castagnoli-Cushman reaction improve the synthesis of isoquinoline derivatives?

- Methodological Answer : The reaction involves imine-anhydride coupling followed by cyclization. Monitoring intermediates via in situ NMR or LC-MS reveals rate-limiting steps. Substituent effects on the anhydride (e.g., electron-deficient groups) accelerate cyclization. Computational studies (DFT) model transition states to guide catalyst design. For example, tert-butyl groups sterically hinder side reactions .

Q. How should researchers resolve contradictions in reported biological activity data for isoquinoline-3-carboxylic acid analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. colony formation). Structural verification (e.g., HPLC purity >95%) ensures compounds are not degraded. Meta-analyses of published IC50 values under standardized protocols (e.g., NCI-60 panel) clarify trends .

Q. What strategies enhance the stability of this compound during long-term storage?

- Methodological Answer : Store lyophilized solids at –20°C under inert gas (argon) to prevent oxidation. Aqueous solutions require buffering (pH 4–6) to avoid hydrolysis. Periodic stability testing via HPLC detects degradation products (e.g., decarboxylated derivatives). Chelating agents (e.g., EDTA) mitigate metal-catalyzed decomposition in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.